molecular formula C16H26N4O2 B11001630 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)butanamide

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)butanamide

Cat. No.: B11001630
M. Wt: 306.40 g/mol
InChI Key: JEAMWIAHVUFONQ-UHFFFAOYSA-N
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Description

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a butanamide moiety through a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)butanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Substitution with Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Amination: The amino group is introduced through nucleophilic substitution reactions.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized through cyclization reactions involving dihydropyran and suitable catalysts.

    Coupling with Butanamide: The final step involves coupling the tetrahydropyran derivative with butanamide using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyrimidine or amide derivatives.

    Substitution: Formation of substituted pyrimidine or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to inhibit or modulate enzyme activities. The tetrahydropyran ring enhances its binding affinity and specificity, leading to targeted effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((4,6-dimethylpyrimidin-2-yl)amino)-N-methylbutanamide: Lacks the tetrahydropyran ring, resulting in different binding properties.

    4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)pentanamide: Contains an additional carbon in the butanamide chain, affecting its reactivity and stability.

    4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)butanoic acid: The carboxylic acid group introduces different chemical properties and potential biological activities.

Uniqueness

The presence of both the pyrimidine ring and the tetrahydropyran ring in 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)butanamide provides a unique combination of structural features that enhance its binding affinity and specificity

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(oxan-4-ylmethyl)butanamide

InChI

InChI=1S/C16H26N4O2/c1-12-10-13(2)20-16(19-12)17-7-3-4-15(21)18-11-14-5-8-22-9-6-14/h10,14H,3-9,11H2,1-2H3,(H,18,21)(H,17,19,20)

InChI Key

JEAMWIAHVUFONQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCC2CCOCC2)C

Origin of Product

United States

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